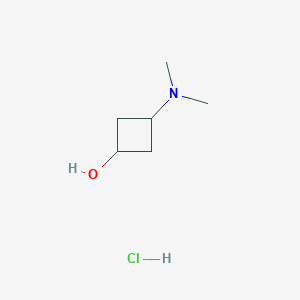
1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride
Übersicht
Beschreibung
“1-(5-chloro-3-fluoropyridin-2-yl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 2567497-70-3 . It has a molecular weight of 288.58 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11ClFN3.2ClH/c10-7-5-8(11)9(13-6-7)14-3-1-12-2-4-14;;/h5-6,12H,1-4H2;2*1H .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride is a compound that has been the subject of various research studies, particularly in the field of organic chemistry and medicinal chemistry. A key area of focus has been the synthesis of novel compounds and the exploration of their chemical properties. For instance, the study by Hand and Baker (1989) involved the synthesis of 2-chloro- and 2-amino-5-fluoropyridines, demonstrating the versatility of these compounds in chemical reactions (Hand & Baker, 1989). Additionally, the work by Saloutin, Skryabina, and Burgart (1992) showed the preparation of 2,3-dihydro-1H-1,4-diazepines by reacting fluoroalkylated 1,3-diketones with ethylenediamine hydroperchlorate (Saloutin, Skryabina, & Burgart, 1992).
Analytical and Structural Analysis
Research has also been conducted on the analytical and structural analysis of related diazepine compounds. Neville, Beckstead, and Shurvell (1995) conducted Fourier transform (FT) Raman and IR vibrational studies of flurazepam base and its salts, providing insights into the characteristic features of the diazepine ring and its substituents (Neville, Beckstead, & Shurvell, 1995). Similarly, the synthesis and properties of different diazepine derivatives, such as 5,6-dihydrodipyrrolo[1,2-d;2′,1′-g][1,4]diazepin-11-one, were explored by Johnston and McNab (2009), contributing to the understanding of the chemical and structural characteristics of these compounds (Johnston & McNab, 2009).
Applications in Medical Research
While specific applications of 1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride in medical research are less prominent, related compounds have been explored for potential therapeutic uses. For example, novel benzodiazepines derivatives were studied as analgesic modulators, highlighting the potential for diazepine derivatives in the development of new analgesic drugs (Liu et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(5-chloro-3-fluoropyridin-2-yl)-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3.2ClH/c11-8-6-9(12)10(14-7-8)15-4-1-2-13-3-5-15;;/h6-7,13H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFFCWLFVPIHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=N2)Cl)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1433538.png)


![[2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol](/img/structure/B1433545.png)
![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride](/img/structure/B1433546.png)




![2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B1433553.png)
![4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433554.png)


